4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
“4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid” is a chemical compound with the molecular formula C21H25NO . It is also known by several other names such as 4-Cyano-4’- (octyloxy)-1,1’-biphenyl, p-Cyano-p’- (octyloxy)biphenyl, 4’- (n-Octyloxy)-4-cyanobiphenyl, 4-Cyano-4’-octoxybiphenyl, 4- (Octyloxy)-4’-cyanobiphenyl, 4-Cyano-4’- (n-octyloxy)biphenyl, 4’- (Octyloxy)-4-cyanobiphenyl, p- (Octyloxy)-p’-cyanobiphenyl, 4’- (Octyloxy)-4-biphenylcarbonitrile, 4- (4-Octyloxyphenyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of “4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid” can be represented by the SMILES stringCCCCCCCCOc1ccc(cc1)-c2ccc(cc2)C#N
. The 3D structure of the molecule can be viewed using Java or Javascript . Physical and Chemical Properties Analysis
“4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid” is a liquid crystal (nematic) with a melting point of 51-77 °C (lit.) . Its molecular weight is 307.43 g/mol .Scientific Research Applications
Synthesis and Material Properties
4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid and related compounds are primarily investigated for their synthesis and material properties. For instance, Voisin et al. (2017) explored the hydrogen bond-directed assembly of silsesquioxanes cubes using carboxylic acid derivatives. They demonstrated that these compounds can self-assemble into ordered hybrid networks, highlighting their potential in nanostructured material synthesis (Voisin et al., 2017).
Liquid Crystal Research
A significant area of research for these compounds is in liquid crystal technology. Goodby and Gray (1976) investigated the smectic properties of esters derived from this compound, noting the striking effects of alkyl chain length on the smectic phases (Goodby & Gray, 1976). Additionally, Kurogoshi and Hori (1997) analyzed how the bulkiness of terminal chains affects the stability of smectic liquid crystals, using isomeric chiral biphenyl esters (Kurogoshi & Hori, 1997).
Photovoltaic Applications
Carboxylic acid-functionalized compounds, similar in structure to this compound, have been investigated for their potential in photovoltaic applications. Choi et al. (2013) studied carboxylic acid functionalized fullerenes as interfacial layer materials in inverted polymer solar cells, indicating a potential application of similar carboxylic acid derivatives in solar technology (Choi et al., 2013).
Synthesis Methodologies
There is also significant research into the synthesis methodologies of related compounds. Ardeleanu et al. (2018) reported on the synthetic approaches towards a derivative, highlighting the versatility of these compounds in organic synthesis (Ardeleanu et al., 2018).
Miscellaneous Applications
The diverse nature of these compounds allows for a wide range of applications. For instance, Matharu et al. (2014) explored the liquid crystal properties of esters derived from 4-(4-(decyloxy)phenyl)thiophene-2-carboxylic acid, illustrating the potential of these compounds in creating advanced materials with unique properties (Matharu et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound belongs to the family of liquid crystals . Liquid crystals are often used in display technologies, such as liquid crystal displays (LCDs) .
Mode of Action
As a liquid crystal, it is known to exhibit different liquid crystalline phases depending on temperature conditions . Liquid crystals are responsive to minor changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .
Biochemical Pathways
It is known that liquid crystals like this compound can influence the structure of solid surfaces with which they are in contact .
Pharmacokinetics
As a liquid crystal, its bioavailability would likely be influenced by its physical state and the environmental conditions .
Result of Action
It is known that this compound can form self-assembled films when deposited onto highly ordered pyrolytic graphite .
Action Environment
The action, efficacy, and stability of 4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid are influenced by environmental factors such as temperature and the presence of electric or magnetic fields . These factors can induce changes in the liquid crystalline phases of the compound .
Properties
IUPAC Name |
4-(4-octoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-2-3-4-5-6-7-16-24-20-14-12-18(13-15-20)17-8-10-19(11-9-17)21(22)23/h8-15H,2-7,16H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBBQLUKHHSKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384365 | |
Record name | 4-(4-octoxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59748-18-4 | |
Record name | 4′-(Octyloxy)[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59748-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-octoxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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